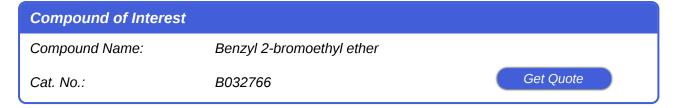


Benzyl 2-bromoethyl ether CAS number and molecular weight

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An In-Depth Technical Guide to Benzyl 2-bromoethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 2-bromoethyl ether**, a key intermediate in organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and use in notable applications, and visual representations of relevant chemical and biological pathways.

Core Compound Data: Benzyl 2-bromoethyl ether

Benzyl 2-bromoethyl ether is an organic compound featuring a benzyl group and a bromoethyl ether functional group.[1] Its reactivity, attributed to the presence of the bromine atom, makes it a valuable reagent for introducing the benzyloxyethyl group in the synthesis of more complex molecules.[2]

Physicochemical Properties

The key quantitative data for **Benzyl 2-bromoethyl ether** are summarized in the table below for easy reference and comparison.



Property	Value
CAS Number	1462-37-9
Molecular Formula	C ₉ H ₁₁ BrO
Molecular Weight	215.09 g/mol [2][3][4]
Appearance	Clear colorless to pale yellow liquid[1][4]
Boiling Point	254 °C (lit.)[5][6]
92-93 °C / 12 mmHg (lit.)	
Density	1.36 g/mL at 25 °C (lit.)[5][6]
Refractive Index (n20/D)	1.541 (lit.)[4][5]
Flash Point	>113 °C (>235.4 °F) - closed cup
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]

Safety and Handling

Benzyl 2-bromoethyl ether is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.



Hazard Class	Statement
Acute Toxicity, Oral	Category 4
Skin Irritation	Category 2
Eye Irritation	Category 2A
GHS Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.
H315: Causes skin irritation.	
H319: Causes serious eye irritation.	
Precautionary Statements	P264: Wash skin thoroughly after handling.
P280: Wear protective gloves/protective clothing/eye protection/face protection.	
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	_
P330: Rinse mouth.	_

Experimental Protocols

Detailed methodologies for the synthesis of **Benzyl 2-bromoethyl ether** and its subsequent use in the preparation of pharmacologically and materially significant compounds are provided below.

Synthesis of Benzyl 2-bromoethyl ether

A common laboratory-scale synthesis of **Benzyl 2-bromoethyl ether** involves the bromination of 2-benzyloxyethanol.

Materials:

2-Benzyloxyethanol



- Triphenylphosphine (PPh₃)
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM)
- Petroleum ether
- · Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Dissolve 2-benzyloxyethanol and triphenylphosphine in dichloromethane in a round-bottom flask.
- Cool the stirred solution to between -10°C and -5°C using an appropriate cooling bath.
- Slowly add N-bromosuccinimide in batches, ensuring the temperature remains within the specified range.
- After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether solution containing 5% ethyl acetate to yield pure **Benzyl 2-bromoethyl ether** as a light yellow liquid.

Applications in Synthesis



Benzyl 2-bromoethyl ether serves as a crucial building block in the synthesis of various compounds, from pharmaceuticals to advanced materials.

Synthesis of Umeclidinium Bromide (Muscarinic Antagonist)

Benzyl 2-bromoethyl ether is a key intermediate in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[2][7]

Experimental Protocol:

- A solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol and Benzyl 2-bromoethyl ether
 is prepared in a suitable solvent such as n-propanol or acetonitrile.[6][8]
- The reaction mixture is heated to reflux and maintained for several hours.[6]
- The progress of the quaternization reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, the solution is cooled to allow for the crystallization of the product,
 Umeclidinium Bromide. Seeding with pre-existing crystals may be employed to induce crystallization.
- The resulting slurry is further cooled to maximize precipitation.
- The product is isolated by filtration, washed with cold solvent, and dried under vacuum to yield Umeclidinium Bromide as a white solid.[6][8]

Synthesis of (-)-PF1163B (Antifungal Agent)

This compound is an alkylation reagent used in the synthesis of the macrocyclic antifungal antibiotic, (-)-PF1163B.[3] This natural product is a known inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Experimental Protocol Outline: The synthesis of (-)-PF1163B involves the alkylation of a substituted N-methyl-L-tyrosine derivative.



- The phenolic hydroxyl group of the protected N-methyl-L-tyrosine precursor is deprotonated using a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
- Benzyl 2-bromoethyl ether is added to the reaction mixture.
- The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide anion displaces the bromide ion, forming an ether linkage.
- The resulting intermediate, now containing the benzyloxyethyl group, is then carried forward through subsequent steps, including macrocyclization, to complete the total synthesis of (-)-PF1163B.

Preparation of Copper Phthalocyanine Discotic Liquid Crystals

Benzyl 2-bromoethyl ether is used to synthesize the precursor for a copper phthalocyanine discotic liquid crystal.[1][3] These materials have applications in organic electronics due to their self-assembling properties and charge-carrying capabilities. The general synthesis involves a two-step process.

Step 1: Synthesis of 4,5-bis(2-(benzyloxy)ethoxy)phthalonitrile

- 4,5-dihydroxyphthalonitrile is dissolved in a polar aprotic solvent such as DMF, and a base like potassium carbonate is added.
- **Benzyl 2-bromoethyl ether** is added to the mixture, which is then heated to facilitate the nucleophilic substitution reaction.
- The reaction is monitored until completion. The product, a substituted phthalonitrile, is then isolated and purified.

Step 2: Cyclotetramerization to form the Copper Phthalocyanine

• The synthesized phthalonitrile derivative is mixed with a copper(II) salt (e.g., CuCl₂) in a high-boiling point solvent like pentanol or glycerol.

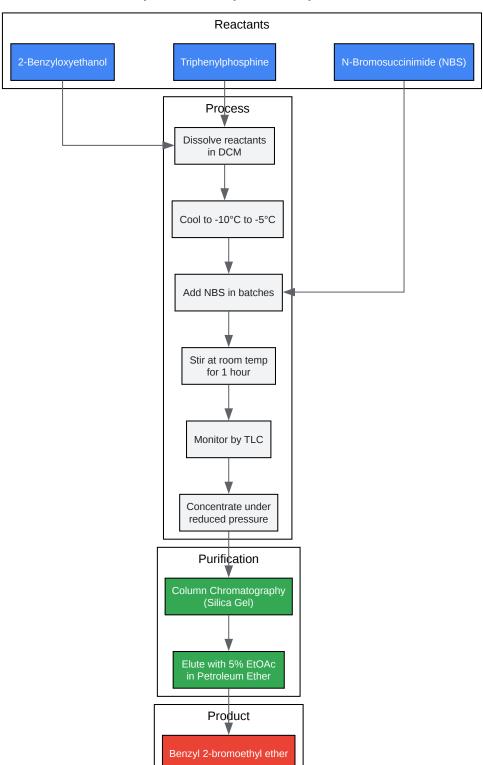


- A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to catalyze the cyclotetramerization.
- The mixture is heated to reflux under an inert atmosphere for several hours.
- The disappearance of the nitrile peak in the IR spectrum indicates the formation of the phthalocyanine macrocycle.
- The reaction mixture is cooled, and the product is precipitated, filtered, and purified to yield the octa-substituted copper phthalocyanine.

Visualizing Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental procedures and the biological pathway relevant to one of the synthesized molecules.





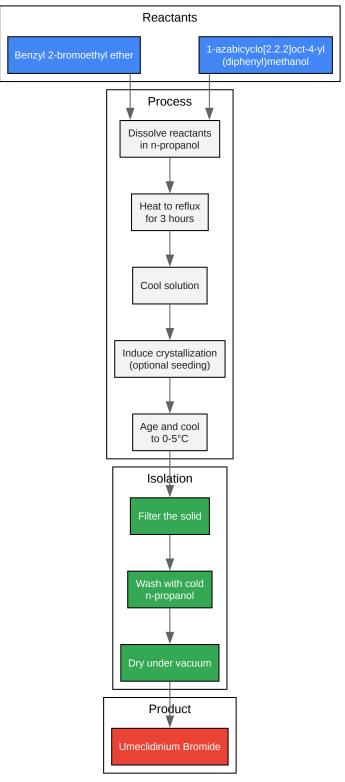
Synthesis of Benzyl 2-bromoethyl ether

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Caption: Experimental workflow for the synthesis of Benzyl 2-bromoethyl ether.



Synthesis of Umeclidinium Bromide

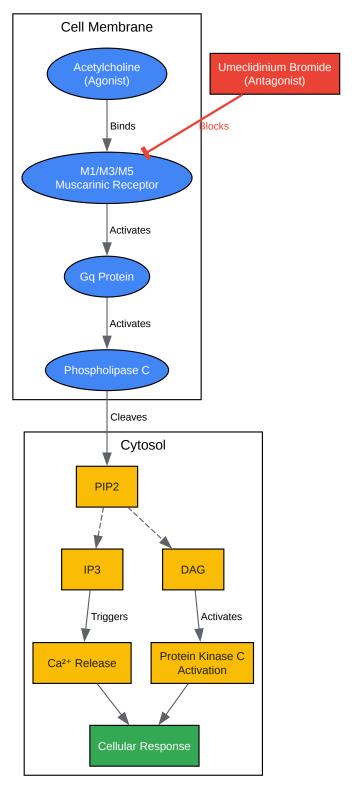


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Caption: Experimental workflow for the synthesis of Umeclidinium Bromide.



Muscarinic Acetylcholine Receptor (Gq-coupled) Signaling Pathway



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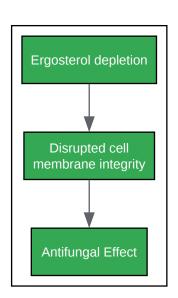


Caption: Antagonistic action of Umeclidinium Bromide on the Gq-coupled muscarinic receptor pathway.

Ergosterol Biosynthesis Pathway (Fungal Cell) Zymosterol 4,4-dimethylzymosterol ERG25p (C-4 methyl oxidase)

Ergosterol

Mechanism of Action of (-)-PF1163B



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Caption: Inhibition of the ergosterol biosynthesis pathway by (-)-PF1163B.



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